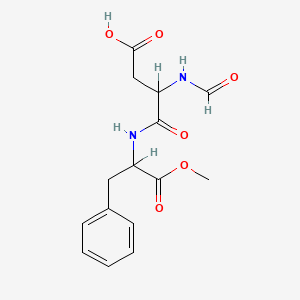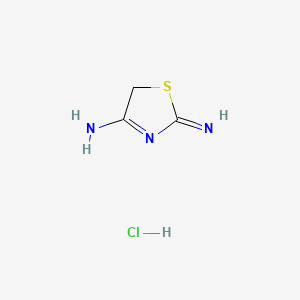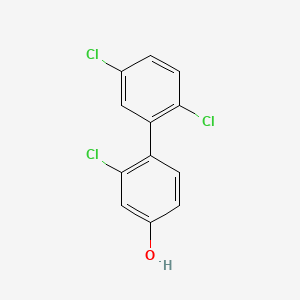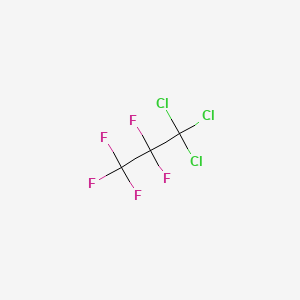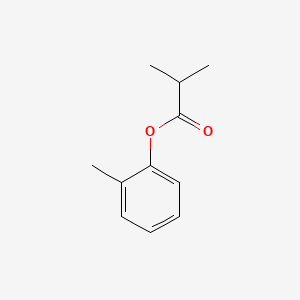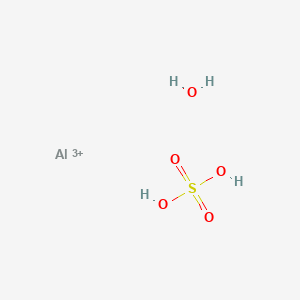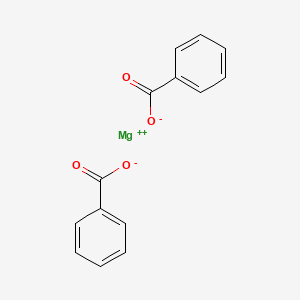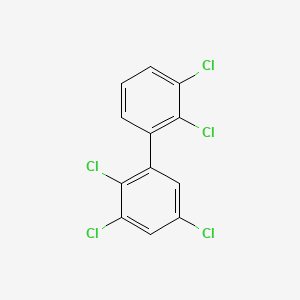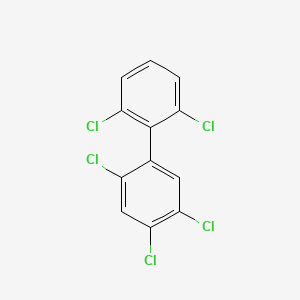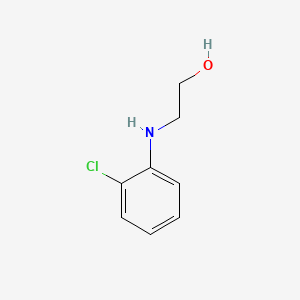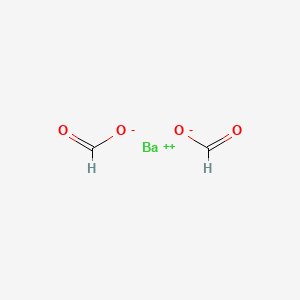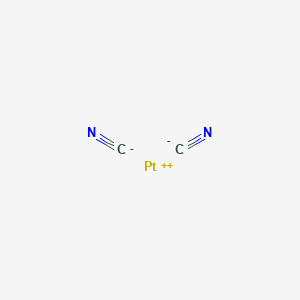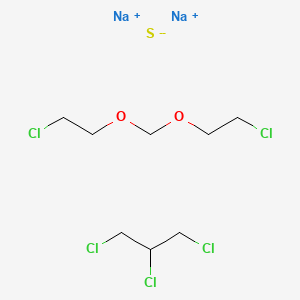
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,2,3-trichloro-, polymer with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide (Na2(Sx)) is a synthetic polymer known for its unique chemical properties. This compound is often referred to as a sulfide polymer and is recognized for its applications in various industrial sectors due to its stability and resistance to chemical reactions .
Méthodes De Préparation
The preparation of this polymer involves the polymerization of 1,2,3-trichloropropane with 1,1’-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process . The industrial production method involves heating the reactants to a temperature range of 185-195°C, ensuring the formation of the desired polymer .
Analyse Des Réactions Chimiques
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of reduced products.
Applications De Recherche Scientifique
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in the development of biological assays and as a component in certain biomaterials.
Medicine: Utilized in the formulation of certain medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with different molecules, thereby exerting its effects. The pathways involved include the formation of covalent bonds with target molecules, leading to changes in their chemical properties and functions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, this polymer stands out due to its unique combination of chemical stability and reactivity. Similar compounds include:
Polyvinyl chloride (PVC): Known for its use in construction and electrical insulation.
Polytetrafluoroethylene (PTFE): Recognized for its non-reactivity and use in non-stick coatings.
Propriétés
Numéro CAS |
68611-50-7 |
|---|---|
Formule moléculaire |
C8H15Cl5Na2O2S |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;1,2,3-trichloropropane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.C3H5Cl3.2Na.S/c6-1-3-8-5-9-4-2-7;4-1-3(6)2-5;;;/h1-5H2;3H,1-2H2;;;/q;;2*+1;-2 |
Clé InChI |
OPJXTPFAPPNVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
SMILES canonique |
C(CCl)OCOCCCl.C(C(CCl)Cl)Cl.[Na+].[Na+].[S-2] |
Key on ui other cas no. |
9065-29-6 68611-50-7 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


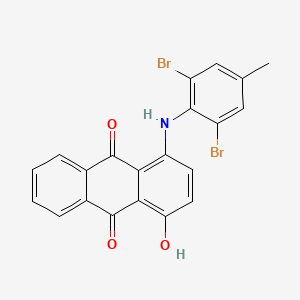
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
